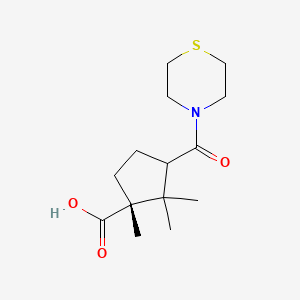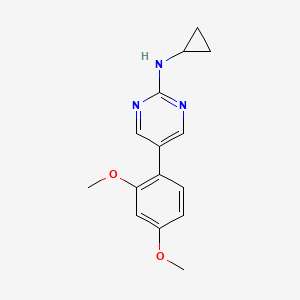![molecular formula C13H14F3N5O B6441375 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2549022-26-4](/img/structure/B6441375.png)
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains several functional groups including a 5-methyl-1,3,4-oxadiazol-2-yl group, a piperidin-1-yl group, and a trifluoromethyl group attached to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The 1,3,4-oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The piperidine is a six-membered ring with one nitrogen atom . The pyrimidine is a six-membered ring with two nitrogen atoms .Mecanismo De Acción
Target of Action
The primary targets of 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine are enzymes and receptors involved in cellular signaling pathways. Specifically, this compound is known to interact with kinases and G-protein coupled receptors (GPCRs), which play crucial roles in regulating cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound binds to the active sites of its target kinases and GPCRs, inhibiting their activity. This binding leads to the disruption of downstream signaling pathways, particularly those involved in cell growth and survival. By inhibiting these pathways, the compound can induce apoptosis in cancer cells or reduce inflammation in certain diseases .
Biochemical Pathways
The inhibition of kinases and GPCRs affects several biochemical pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. These pathways are critical for cell survival and proliferation. Inhibition of these pathways results in reduced cell growth, increased apoptosis, and decreased angiogenesis, which are beneficial effects in the treatment of cancer and inflammatory diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the compound is stable at physiological pH but may degrade in highly acidic or basic environments. Temperature fluctuations can also affect its stability, with higher temperatures potentially leading to degradation. Additionally, the presence of other drugs or chemicals can lead to interactions that may enhance or inhibit the compound’s efficacy.
: Review on synthetic account of 1,2,4-oxadiazoles : Therapeutic potential of oxadiazole or furadiazole containing compounds : Oxadiazoles: moiety to synthesis and utilize : Pharmacokinetics of oxadiazole derivatives : Therapeutic potential of oxadiazole or furadiazole containing compounds : Oxadiazoles: moiety to synthesis and utilize
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-5-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O/c1-8-19-20-11(22-8)9-3-2-6-21(7-9)12-17-5-4-10(18-12)13(14,15)16/h4-5,9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUOIBVYAQNWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCCN(C2)C3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6441292.png)
![3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441293.png)
![3-[4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B6441297.png)

![3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441309.png)
![2-cyclopropyl-4-(difluoromethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441327.png)
![6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6441336.png)
![3-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B6441346.png)

![4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441361.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B6441366.png)
![2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441373.png)
![2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441374.png)
![6-cyclopropyl-2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6441385.png)
